molecular formula C15H22ClN3O B278266 N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]propanamide

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]propanamide

Cat. No. B278266
M. Wt: 295.81 g/mol
InChI Key: AAWXCDWJQRGIIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]propanamide, also known as CEPPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. CEPPA is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological and psychiatric disorders.

Mechanism of Action

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]propanamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. mGluR5 is involved in various physiological processes such as synaptic plasticity, learning, and memory. The antagonism of mGluR5 by this compound leads to a reduction in glutamate-mediated excitatory neurotransmission, which is thought to underlie its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant effects in preclinical studies. It has also been found to reduce drug-seeking behavior in animal models of addiction. Moreover, mGluR5 antagonists such as this compound have been suggested as potential treatments for schizophrenia. However, the exact biochemical and physiological effects of this compound are still under investigation.

Advantages and Limitations for Lab Experiments

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]propanamide has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for specific targeting of this receptor. Moreover, this compound has been extensively studied, and its pharmacokinetics and pharmacodynamics are well characterized. However, this compound also has some limitations for lab experiments. It is a relatively complex compound to synthesize, which can limit its availability. Moreover, the exact biochemical and physiological effects of this compound are still under investigation, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]propanamide. One direction is to investigate its potential therapeutic applications in various neurological and psychiatric disorders such as anxiety, depression, addiction, and schizophrenia. Another direction is to further elucidate its mechanism of action and biochemical and physiological effects. Moreover, the development of more selective and potent mGluR5 antagonists could lead to improved therapeutic options for these disorders.

Synthesis Methods

The synthesis of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]propanamide involves the reaction of 3-chloro-2-nitrobenzoic acid with 4-ethylpiperazine in the presence of thionyl chloride to form the intermediate 3-chloro-2-(4-ethylpiperazin-1-yl)benzoic acid. This intermediate is then coupled with propionyl chloride in the presence of triethylamine to yield this compound.

Scientific Research Applications

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as anxiety, depression, addiction, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in preclinical studies. This compound has also been found to reduce drug-seeking behavior in animal models of addiction. Moreover, mGluR5 antagonists such as this compound have been suggested as potential treatments for schizophrenia.

properties

Molecular Formula

C15H22ClN3O

Molecular Weight

295.81 g/mol

IUPAC Name

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]propanamide

InChI

InChI=1S/C15H22ClN3O/c1-3-14(20)17-13-7-5-6-12(16)15(13)19-10-8-18(4-2)9-11-19/h5-7H,3-4,8-11H2,1-2H3,(H,17,20)

InChI Key

AAWXCDWJQRGIIO-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=C(C(=CC=C1)Cl)N2CCN(CC2)CC

Canonical SMILES

CCC(=O)NC1=C(C(=CC=C1)Cl)N2CCN(CC2)CC

Origin of Product

United States

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